

Analytical methods for the quantification of 5-cyclopropyl-2-methylaniline

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Compound of Interest

Compound Name: 5-cyclopropyl-2-methylaniline

CAS No.: 1247739-25-8

Cat. No.: B6233527

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Application Note: Analytical Strategies for the Quantification of **5-Cyclopropyl-2-methylaniline**

The Analytical Challenge of Substituted Anilines

5-Cyclopropyl-2-methylaniline (CAS: 1247739-25-8) is a highly specialized building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals[1]. However, substituted anilines are frequently flagged as potential genotoxic impurities (PGIs) due to the structural alerts associated with the aromatic amine moiety[2]. Regulatory frameworks, such as the ICH M7 guidelines, mandate the rigorous quantification of these compounds at trace levels to ensure patient safety and environmental compliance.

This technical guide details field-proven, self-validating analytical methodologies for this compound, ranging from High-Performance Liquid Chromatography (HPLC-UV) for bulk assay to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace-level impurity profiling[2].

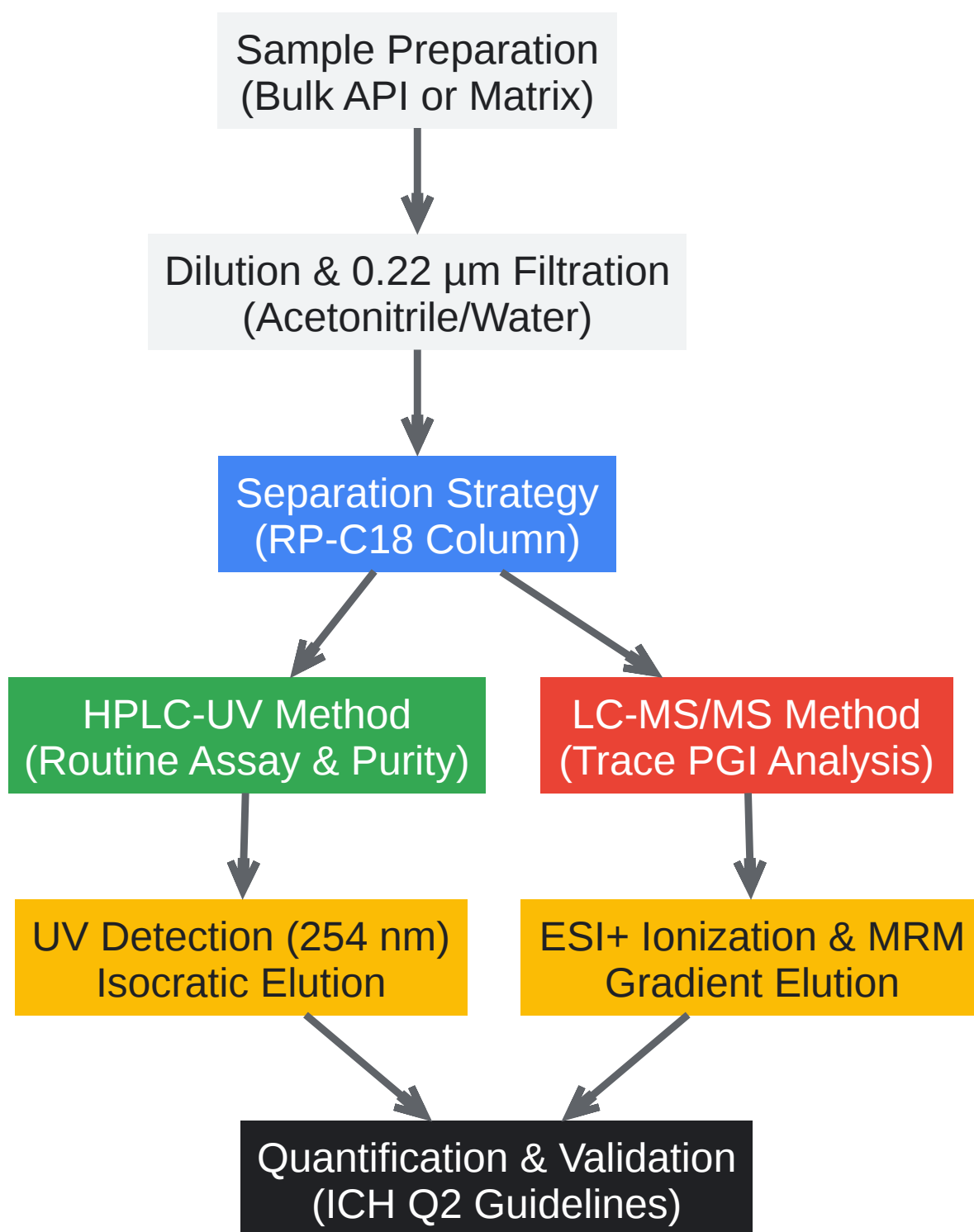
Physicochemical Profiling & Method Rationale

As an application scientist, developing a robust method requires translating the molecule's physicochemical properties into chromatographic parameters. **5-Cyclopropyl-2-methylaniline** (Molecular Weight: 147.22 g/mol) presents unique structural features that dictate our analytical approach[1].

- **Stationary Phase Selection (Hydrophobicity):** The molecule features a polar primary amine attached to a benzene ring, substituted with a weakly electron-donating methyl group and a bulky, highly hydrophobic cyclopropyl group. This architecture significantly increases its partition coefficient (logP) compared to unsubstituted aniline. A high-density C18 reversed-phase column is therefore selected to maximize hydrophobic retention and ensure adequate separation from early-eluting polar matrix components[3].
- **Mobile Phase Causality (Ionization Control):** Anilines are weak bases (pKa≈4.5). If analyzed at a neutral pH, the amine group exists in a state of partial protonation, leading to severe peak tailing due to secondary interactions with residual silanols on the silica matrix. To enforce a single ionization state, the mobile phase must be acidic. Utilizing 0.1% formic acid or a slightly acidic acetate buffer (pH 5.0) ensures the amine is fully protonated, yielding sharp, symmetrical peaks and enhancing ionization efficiency for mass spectrometry[2].
- **Detection Modalities:** The extended π -conjugation of the aromatic ring provides a strong chromophore, making UV detection at 254 nm highly effective for high-concentration assays[3]. For trace analysis, LC-MS/MS utilizing Electrospray Ionization (ESI) in positive mode is required to achieve part-per-billion (ppb) sensitivity, targeting the [M+H]⁺ precursor ion at m/z 148.1[4].

Analytical Workflow

The following diagram illustrates the strategic decision-making process for quantifying **5-cyclopropyl-2-methylaniline** based on the required sensitivity.



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Analytical workflow for the quantification of **5-cyclopropyl-2-methylaniline** via HPLC-UV and LC-MS/MS.

Experimental Protocols

Protocol A: HPLC-UV Method for Bulk Purity and Assay

This protocol is designed for the routine quantification of **5-cyclopropyl-2-methylaniline** in raw materials or intermediate stages, where concentrations are relatively high.

Step-by-Step Methodology:

- **Standard Preparation:** Accurately weigh 10.0 mg of **5-cyclopropyl-2-methylaniline** reference standard. Dissolve in 10 mL of HPLC-grade methanol to create a 1.0 mg/mL stock solution. Dilute sequentially with the mobile phase to create a working calibration curve ranging from 2.0 to 60 µg/mL[2].
- **Sample Preparation:** Dissolve the test sample in the diluent (Methanol:Water, 50:50 v/v) to a target concentration of 20 µg/mL. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could foul the column frit.
- **Chromatographic Execution:** Inject 10 µL of the sample into the HPLC system. Run an isocratic elution using 60% Methanol and 40% 10 mM Ammonium Acetate buffer (pH 5.0) at a flow rate of 1.0 mL/min[2].
- **Self-Validating System Suitability Testing (SST):** Before sample analysis, inject the 20 µg/mL standard six times. The system is computationally validated for use only if the Relative Standard Deviation (RSD) of the peak area is $\leq 2.0\%$, the theoretical plate count is > 5000 , and the USP tailing factor is ≤ 1.5 .

Protocol B: LC-MS/MS Method for Trace PGI Quantification

When **5-cyclopropyl-2-methylaniline** is present as a trace impurity in a final API or environmental sample, LC-MS/MS is deployed to bypass matrix interference and achieve extreme sensitivity[5].

Step-by-Step Methodology:

- **Matrix Extraction:** Dissolve 50 mg of the bulk API in 1 mL of Acetonitrile. To precipitate the bulk API while retaining the highly soluble aniline impurity, add 4 mL of cold water (4°C) and centrifuge at 10,000 rpm for 10 minutes. Extract the supernatant.
- **Standard Spiking:** Prepare calibration standards in the exact same matrix (using standard addition) ranging from 1.0 ng/mL to 100 ng/mL. This step is critical to account for ion suppression or enhancement caused by the matrix[6].
- **LC-MS/MS Execution:** Inject 5 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient elution of 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in Acetonitrile (Mobile Phase B) to focus the analyte band.
- **MRM Acquisition:** Operate the triple quadrupole mass spectrometer in ESI+ mode. Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 148.1 → 131.1 (corresponding to the loss of ammonia, a characteristic fragmentation for primary anilines) for quantification, and m/z 148.1 → 107.1 for secondary confirmation.
- **Self-Validating SST:** The signal-to-noise (S/N) ratio of the lowest calibration standard (1.0 ng/mL) must be ≥10:1 to validate the Limit of Quantification (LOQ) prior to running unknown samples.

Quantitative Data Summary

To facilitate easy comparison and method transfer, the critical parameters and validation metrics for both protocols are summarized below.

Table 1: Chromatographic and Mass Spectrometry Parameters

Parameter	HPLC-UV Method (Bulk Assay)	LC-MS/MS Method (Trace PGI)
Column	C18, 150 x 4.6 mm, 5 µm	UHPLC C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase	Methanol / 10 mM Acetate Buffer (60:40)	0.1% Formic Acid (Aq) / Acetonitrile (Gradient)
Flow Rate	1.0 mL/min	0.4 mL/min
Injection Volume	10 µL	5 µL
Detection	PDA at 254 nm	ESI+ MRM (m/z 148.1 → 131.1)
Column Temp	30°C	40°C

Table 2: Method Validation Performance Metrics

Validation Parameter	HPLC-UV Method	LC-MS/MS Method
Linear Range	2.0 – 60 µg/mL	1.0 – 100 ng/mL
Correlation Coefficient (R ²)	> 0.999	> 0.995
Limit of Detection (LOD)	0.5 µg/mL	0.05 ng/mL
Limit of Quantification (LOQ)	2.0 µg/mL	0.1 ng/mL
Precision (RSD%, n=6)	≤ 1.5%	≤ 4.5%
Recovery / Accuracy	98.5% – 101.2%	92.0% – 105.4%

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Sources

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